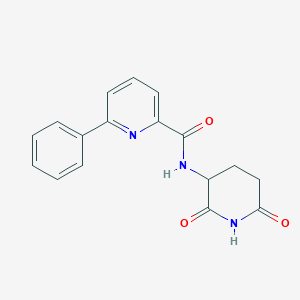

N-(2,6-Dioxopipéridin-3-yl)-6-phénylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl ring, a phenyl group, and a pyridine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Applications De Recherche Scientifique

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology: The compound is used in biochemical assays to study its effects on cellular processes and pathways.

Mécanisme D'action

Target of Action

The primary target of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Immunomodulatory Imide Drugs (IMiDs) . These drugs adjust immune responses and contain an imide group .

Mode of Action

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, like other IMiDs, modulates the activity of CRBN . The compound interacts with CRBN, leading to changes in the protein’s function . This interaction can influence various cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

The compound affects the protein degradation pathway . It works by recognizing E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .

Pharmacokinetics

The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the specific role of the degraded protein . For instance, if the target protein is involved in disease pathogenesis, its degradation could potentially alleviate disease symptoms .

Action Environment

The action of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH

Analyse Biochimique

Biochemical Properties

It is known that this compound can act as a modulator of cereblon (CRBN) activity . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the CRBN pathway .

Cellular Effects

Given its role as a modulator of CRBN activity, it is likely that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to modulate the activity of CRBN, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidinyl Ring: The piperidinyl ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the piperidinyl intermediate in the presence of a Lewis acid catalyst.

Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the piperidinyl-phenyl intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, triethylamine.

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

Pomalidomide: A compound with a similar piperidinyl ring structure, known for its immunomodulatory and anti-cancer properties.

Thalidomide: Another related compound with a similar core structure, historically used as a sedative and now repurposed for treating certain cancers and inflammatory conditions.

Uniqueness

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Activité Biologique

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide |

| Molecular Formula | C17H15N3O3 |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 2137482-22-7 |

The structure features a piperidine ring with two carbonyl groups and a phenyl-pyridine moiety, which contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide primarily involves its interaction with specific proteins and enzymes that play critical roles in disease pathways.

- Protein Interaction : The compound is believed to modulate the activity of enzymes and receptors involved in inflammatory responses and cancer progression. It may inhibit certain protein-protein interactions that are crucial for tumor growth and metastasis.

- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor of specific kinases or other enzymes implicated in cellular signaling pathways related to cancer and immune responses.

Anticancer Potential

Research indicates that N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells

- Lung Cancer Cells

These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide in preclinical models:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

- In Vivo Animal Models : In animal models of inflammation, treatment with the compound led to a significant reduction in inflammatory markers and improved clinical scores compared to control groups .

- Mechanistic Studies : Further mechanistic studies revealed that the compound inhibits NF-kB signaling pathways, which are critical for the expression of various inflammatory genes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide, a comparison with similar compounds is essential:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Thalidomide | Inhibits TNF-alpha production | Multiple myeloma |

| Lenalidomide | Modulates immune response | Myelodysplastic syndromes |

| Pomalidomide | Directly inhibits myeloma cell growth | Multiple myeloma |

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide stands out due to its dual role in targeting both cancer cell proliferation and inflammatory pathways.

Propriétés

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWKGOHQVVGAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.